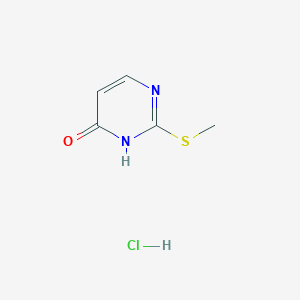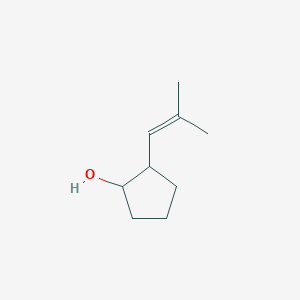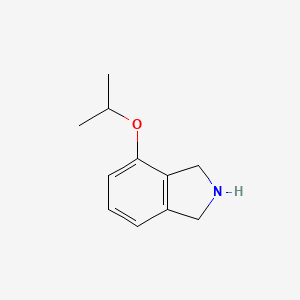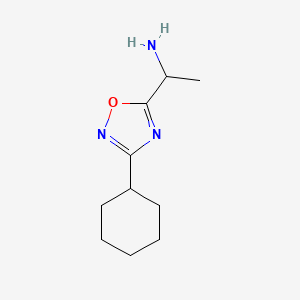
4-Methyl-1-(thiophen-3-YL)pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-(thiophen-3-yl)pentan-1-amine is an organic compound that features a thiophene ring substituted with a methyl group and an amine group on a pentane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . These intermediates can then be further modified to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the reaction progress and confirm the structure of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1-(thiophen-3-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the amine group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the pentane chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring or the pentane chain .
Applications De Recherche Scientifique
4-Methyl-1-(thiophen-3-yl)pentan-1-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methyl-1-(thiophen-3-yl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiophene derivatives such as:
- 2-Methylthiophene
- 3-Methylthiophene
- Thiophene-2-carboxylic acid
Uniqueness
4-Methyl-1-(thiophen-3-yl)pentan-1-amine is unique due to the specific substitution pattern on the thiophene ring and the presence of the pentan-1-amine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C10H17NS |
|---|---|
Poids moléculaire |
183.32 g/mol |
Nom IUPAC |
4-methyl-1-thiophen-3-ylpentan-1-amine |
InChI |
InChI=1S/C10H17NS/c1-8(2)3-4-10(11)9-5-6-12-7-9/h5-8,10H,3-4,11H2,1-2H3 |
Clé InChI |
DFCLZMOYLSPZKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(C1=CSC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3'-methylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13235239.png)
![2-[2-(2-Fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13235241.png)
![2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13235250.png)

![Ethyl 4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B13235253.png)








![1-{[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]imino}-1lambda6-thiolan-1-one](/img/structure/B13235302.png)
